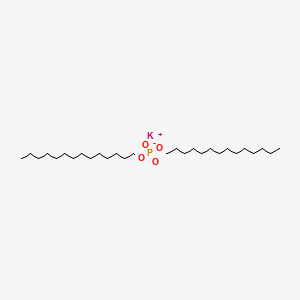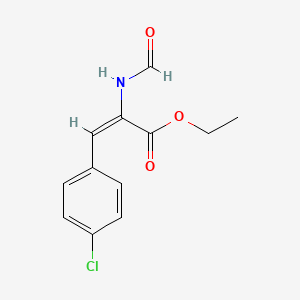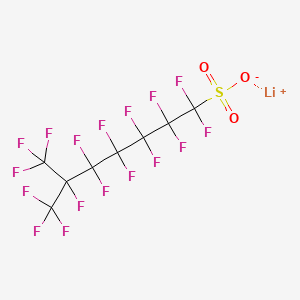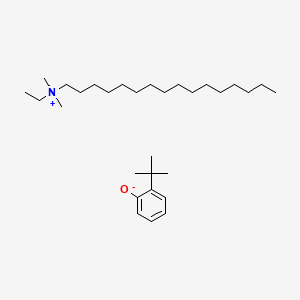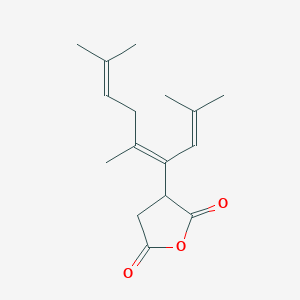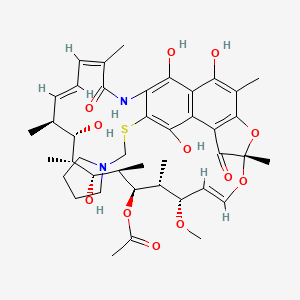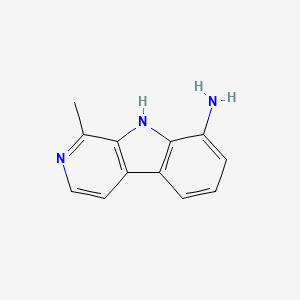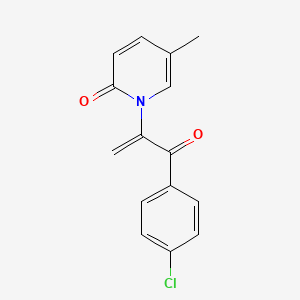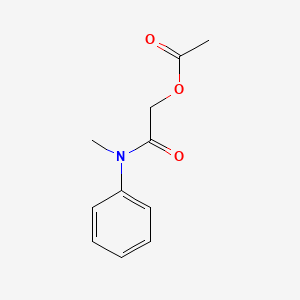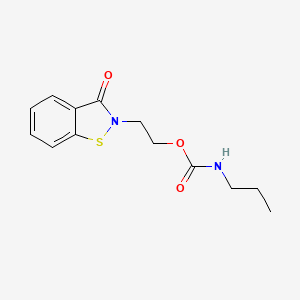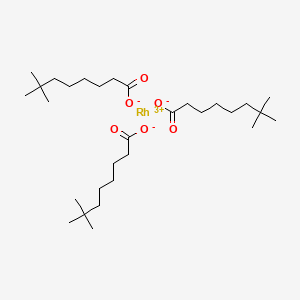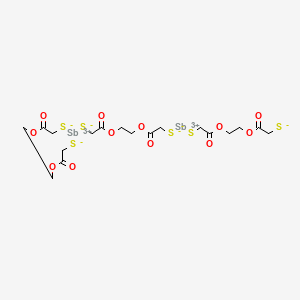
Isooctylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctylcyclohexan-1-ol is a chemical compound with the molecular formula C14H28O It is a type of substituted cyclohexane, which means it has a cyclohexane ring with additional functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of isooctylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of isooctylcyclohexanone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of isooctylcyclohexanone using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature can be employed to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Isooctylcyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to isooctylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: As mentioned earlier, isooctylcyclohexanone can be reduced to this compound using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming isooctylcyclohexyl chloride.
Major Products: The major products formed from these reactions include isooctylcyclohexanone (oxidation), isooctylcyclohexyl chloride (substitution), and various other substituted cyclohexanes depending on the specific reagents used .
Scientific Research Applications
Isooctylcyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: this compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
Isooctylcyclohexan-1-ol can be compared with other substituted cyclohexanes, such as methylcyclohexane, ethylcyclohexane, and propylcyclohexane. While these compounds share a similar cyclohexane ring structure, this compound is unique due to the presence of the isooctyl group and the hydroxyl functional group. This combination imparts distinct chemical properties and reactivity, making it suitable for specific applications that other substituted cyclohexanes may not be able to fulfill .
Comparison with Similar Compounds
- Methylcyclohexane
- Ethylcyclohexane
- Propylcyclohexane
- Isooctylcyclohexanone
Properties
CAS No. |
84713-04-2 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
1-(6-methylheptyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-13(2)9-5-3-6-10-14(15)11-7-4-8-12-14/h13,15H,3-12H2,1-2H3 |
InChI Key |
GZYCLDGVYJRXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


